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ADRA1D receptor antagonist 1

Cat. No.: B10854546
M. Wt: 337.2 g/mol
InChI Key: XUCZRJDRBBJCTE-SBSPUUFOSA-N
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Description

Overview of Alpha-1 Adrenergic Receptor Antagonists

Alpha-1 adrenergic receptor antagonists, commonly known as alpha-1 blockers, are a class of drugs that inhibit the action of catecholamines, such as norepinephrine (B1679862) and epinephrine (B1671497), at the alpha-1 adrenergic receptors. nih.govwikipedia.org These receptors are primarily located on the smooth muscle of blood vessels, the prostate, and the bladder neck. nih.govnih.gov By blocking these receptors, alpha-1 antagonists lead to the relaxation of smooth muscle. nih.gov

This mechanism of action is the basis for their clinical use in treating conditions such as hypertension (high blood pressure) and benign prostatic hyperplasia (BPH). wikipedia.orgwikipedia.org In hypertension, the relaxation of vascular smooth muscle causes vasodilation, which in turn lowers blood pressure. wikipedia.org For BPH, the relaxation of smooth muscle in the prostate and bladder neck helps to relieve urinary obstruction. wikipedia.orgwikipedia.org

Alpha-1 adrenergic receptors are divided into three subtypes: α1A, α1B, and α1D. wikipedia.orgamegroups.cn While many early alpha-1 blockers are non-selective, newer agents have been developed with greater selectivity for specific subtypes, which can potentially offer a more targeted therapeutic effect with fewer side effects. nih.govwikipedia.orgnih.gov

Specificity and Potency of ADRA1D Receptor Antagonist 1 within Alpha-1 Adrenergic Receptor Subtypes

This compound demonstrates a high degree of selectivity and potency for the α1D-adrenergic receptor subtype. Research indicates that this compound has a high affinity for the human α1D-adrenoceptor, with a reported Ki value of 1.6 nM. medchemexpress.comglpbio.com The Ki value is a measure of the binding affinity of a ligand to a receptor; a lower Ki value signifies a higher affinity.

Crucially, this antagonist shows significantly lower affinity for the α1A and α1B subtypes, highlighting its selectivity. medchemexpress.com This selectivity is a key characteristic, as the different α1-adrenoceptor subtypes are distributed differently throughout the body and mediate distinct physiological functions. amegroups.cn For instance, the α1A subtype is predominantly involved in the contraction of the prostate smooth muscle, while the α1D subtype is thought to play a more significant role in the regulation of blood pressure. jci.orgnih.govnih.gov

The development of subtype-selective antagonists like this compound is therefore of great interest for dissecting the specific roles of each receptor subtype and for the potential development of more targeted therapies. amegroups.cnnih.gov

Historical Context of Alpha-1D Adrenergic Receptor Antagonism Research

The understanding of alpha-adrenergic receptors has evolved significantly over time. Initially, they were considered a single entity. nih.gov In 1974, a distinction was made between alpha-1 and alpha-2 subtypes. nih.gov Further research in the mid-1980s, based on differing affinities of various compounds, led to the proposal of subtypes within the alpha-1 adrenoceptor family. nih.gov

The subsequent cloning of the genes for these receptors confirmed the existence of the three subtypes: α1A, α1B, and α1D. wikipedia.orgamegroups.cn This molecular characterization opened the door for more detailed pharmacological studies and the development of subtype-selective drugs.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14Cl2N4O B10854546 ADRA1D receptor antagonist 1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H14Cl2N4O

Molecular Weight

337.2 g/mol

IUPAC Name

5-chloro-1-[(1R)-1-(3-cyanophenyl)ethyl]-2-iminopyridine-3-carboxamide;hydrochloride

InChI

InChI=1S/C15H13ClN4O.ClH/c1-9(11-4-2-3-10(5-11)7-17)20-8-12(16)6-13(14(20)18)15(19)21;/h2-6,8-9,18H,1H3,(H2,19,21);1H/t9-;/m1./s1

InChI Key

XUCZRJDRBBJCTE-SBSPUUFOSA-N

Isomeric SMILES

C[C@H](C1=CC=CC(=C1)C#N)N2C=C(C=C(C2=N)C(=O)N)Cl.Cl

Canonical SMILES

CC(C1=CC=CC(=C1)C#N)N2C=C(C=C(C2=N)C(=O)N)Cl.Cl

Origin of Product

United States

Alpha 1d Adrenergic Receptor Adra1d Biology

ADRA1D Receptor Gene and Protein Characteristics

The functionality of the ADRA1D receptor is fundamentally dictated by its genetic makeup and the resulting protein structure.

Gene Locus and Aliases

The gene encoding the human ADRA1D receptor is located on the short arm of chromosome 20 at position 13 (20p13). wikipedia.orgatlasgeneticsoncology.org This gene is also known by several aliases in scientific literature and databases.

Feature Information Citation
Gene Symbol ADRA1D wikipedia.orgatlasgeneticsoncology.org
Chromosome Locus 20p13 wikipedia.orgatlasgeneticsoncology.org
Aliases ADRA1, ADRA1A, ADRA1R, ALPHA1, DAR, dJ779E11.2 wikipedia.orggenecards.orgatlasgeneticsoncology.org

Protein Structure and Subcellular Localization

The ADRA1D receptor is a transmembrane protein, characteristic of the GPCR family, with its structure spanning the cell membrane multiple times. uniprot.org Its localization within the cell is crucial for its function and is subject to regulatory processes. The receptor is primarily located on the plasma membrane, which allows it to interact with extracellular signals. wikipedia.orguniprot.org However, it can also be found in intracellular compartments. nih.gov The translocation of the receptor to the plasma membrane is a key step in its activation and is influenced by post-translational modifications. nih.gov

N-terminal Domain Cleavage and its Modulatory Effects on Receptor Function

A key regulatory mechanism of ADRA1D receptor function is the cleavage of its N-terminal domain. nih.govnih.gov This process is a physiological event that occurs in human cells and results in a truncated, yet more functional, form of the receptor. nih.govmerckmillipore.com The cleavage site has been identified between Leu90 and Val91 of the N-terminal domain. nih.govnih.gov This proteolytic processing facilitates the receptor's expression on the plasma membrane and enhances its response to agonist stimulation. nih.govmerckmillipore.com Interestingly, this cleavage event results in an ADRA1D isoform with optimized pharmacodynamic properties. nih.gov

ADRA1D Receptor Signaling Pathways and Molecular Interactions

Upon activation by its endogenous ligands, adrenaline and noradrenaline, the ADRA1D receptor initiates a cascade of intracellular events that mediate its physiological effects.

G Protein-Coupling and Downstream Signaling Cascades

The ADRA1D receptor primarily signals through the Gq/11 family of G-proteins. wikipedia.orggenecards.org This coupling activates downstream effector enzymes, leading to the generation of second messengers. One of the key signaling pathways activated by ADRA1D is the release of intracellular calcium. uniprot.orgnih.gov This is a hallmark of Gq/11-coupled receptor activation. Furthermore, ADRA1D activation has been shown to lead to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), indicating its involvement in regulating cell growth and proliferation. nih.gov

Signaling Component Description Citation
G Protein Family Gq/11 wikipedia.orggenecards.org
Primary Second Messenger Increased intracellular calcium uniprot.orgnih.gov
Downstream Kinase Cascade ERK1/2 Phosphorylation nih.gov

Receptor Regulation and Desensitization

The activity of the ADRA1D receptor is tightly regulated to prevent overstimulation and to maintain cellular homeostasis. A primary mechanism of regulation is phosphorylation. nih.gov Phosphorylation of specific sites within the receptor's carboxyl terminus and intracellular loop 3 can modulate its subcellular localization and signaling activity. nih.gov This process of desensitization, where the receptor's response to a continuous or repeated stimulus is diminished, is a common feature of GPCRs and ensures that cellular responses are appropriately controlled.

Hetero-oligomerization with Other Adrenergic Receptors (e.g., ADRA1B) and Other Receptors (e.g., CXCR4)

The functional characteristics of the ADRA1D receptor are significantly influenced by its ability to form complexes with other receptors. Research has demonstrated that ADRA1D can form heterodimers with the alpha-1B adrenergic receptor (ADRA1B). This interaction is critical, as it promotes the cell surface expression and proper localization of the ADRA1D receptor, which otherwise tends to be retained within the cell. wikipedia.orgnih.gov This heterodimerization not only affects receptor trafficking but also creates a single functional entity with a unique pharmacological profile and enhanced functional activity compared to either receptor subtype alone. nih.gov

Furthermore, the ADRA1D receptor engages in more complex hetero-oligomerization. Studies in vascular smooth muscle cells have shown that a functional α1B/D-adrenergic receptor requires the formation of a hetero-oligomeric complex with the chemokine (C-X-C motif) receptor 4 (CXCR4) and the atypical chemokine receptor 3 (ACKR3). nih.gov This interaction highlights a sophisticated level of crosstalk between the adrenergic and chemokine receptor systems, which is essential for the proper functioning of the ADRA1D receptor in these cells. nih.gov

Interaction with Intracellular Proteins (e.g., syntrophins, gC1qR)

The ADRA1D receptor's function is also modulated by its interaction with various intracellular proteins. A key interaction occurs with members of the syntrophin family of scaffolding proteins. nih.govnih.gov Specifically, the C-terminus of the ADRA1D receptor contains a PDZ-interacting motif that binds to the PDZ domains of syntrophin isoforms α, β1, and β2. nih.gov This interaction is crucial for the stability and functional expression of the receptor. nih.govnih.gov The association with syntrophins, along with other dystrophin-associated proteins like utrophin and dystrobrevin, forms a functional signalosome that is essential for ADRA1D-mediated regulation of vascular tone and blood pressure. nih.gov Research indicates that different syntrophin isoforms play distinct roles; for instance, α-syntrophin appears to enhance the density of ADRA1D binding sites, while β2-syntrophin augments the receptor's coupling to downstream signaling pathways. nih.gov

Another significant intracellular interacting partner is the globular C1q receptor (gC1qR). This multifunctional protein specifically binds to an arginine-rich motif in the C-terminal tail of the ADRA1D and ADRA1B receptors, but not the ADRA1A subtype. nih.gov This interaction is believed to play a role in regulating the cellular localization and expression of the receptor. nih.gov

Physiological Distribution and Functional Roles of ADRA1D Receptor

The ADRA1D receptor exhibits a distinct tissue and cell-specific expression pattern, which underlies its diverse physiological functions throughout the body.

Tissue and Cell-Specific Expression Profiles (e.g., smooth muscle, prostate, bladder, brain, heart, Leydig cells, fibroblasts, coronary arteries)

The ADRA1D receptor is widely distributed, with notable expression in the cardiovascular, urinary, and central nervous systems. It is found in vascular smooth muscle, including the aorta and coronary arteries, where it plays a significant role in regulating vascular tone. nih.govnih.gov High levels of expression are also observed in the prostate and bladder, particularly in the bladder neck. droracle.aiauajournals.org

In the central nervous system, ADRA1D mRNA has been identified in several regions, including the cortex, hippocampus, olfactory bulb, and thalamus. nih.gov The receptor is also expressed in the heart, although its functional role there is less defined than in the vasculature. nih.gov Other tissues and cells expressing ADRA1D include testicular Leydig cells, skin fibroblasts, and the renal pelvis. wikipedia.orgnih.gov

SystemTissue/Cell TypeReference
CardiovascularSmooth Muscle (Aorta, Coronary Arteries) nih.govnih.gov
Heart nih.gov
UrogenitalProstate (Stroma and Capsule) droracle.aiauajournals.org
Bladder (Detrusor, Bladder Neck) droracle.aiauajournals.org
Ureter, Renal Pelvis nih.gov
Testis (Leydig cells) wikipedia.org
NervousBrain (Cortex, Hippocampus, Olfactory Bulb, Thalamus) nih.gov
OtherFibroblasts nih.gov

Role in Vasoconstriction and Blood Pressure Regulation

One of the most well-characterized functions of the ADRA1D receptor is its direct involvement in the sympathetic regulation of systemic blood pressure through vasoconstriction. nih.gov Activation of ADRA1D receptors on vascular smooth muscle by norepinephrine (B1679862) and epinephrine (B1671497) stimulates contraction, leading to an increase in total peripheral resistance and mean arterial pressure. nih.gov

The critical role of this receptor subtype in blood pressure maintenance is underscored by studies using knockout mice. Mice lacking the ADRA1D receptor (α1D-/-) exhibit significantly lower basal systolic and mean arterial blood pressure compared to wild-type mice. nih.gov Furthermore, these knockout mice show a diminished pressor response to α1-AR agonists like phenylephrine (B352888) and norepinephrine, and the contractile response of their aortas is markedly reduced. nih.gov The formation of a signalosome with dystrophin-associated proteins, including syntrophins, is essential for this regulatory function in the vasculature. nih.gov

Involvement in Bladder Physiology and Urinary Function

The ADRA1D receptor plays a significant role in the physiology of the lower urinary tract. It is expressed in the human bladder, with a notable concentration in the bladder neck and prostate. droracle.ainih.gov Functionally, α1-adrenoceptors in this region, including the ADRA1D subtype, contribute to the contraction of smooth muscle, which increases bladder outlet resistance and helps maintain urinary continence. nih.govnih.gov

Due to this role, the ADRA1D receptor has been implicated in the pathophysiology of lower urinary tract symptoms (LUTS), often associated with benign prostatic hyperplasia (BPH). nih.govnih.gov Increased expression and function of ADRA1D receptors in models of bladder hypertrophy may contribute to storage symptoms such as urinary frequency and urgency. auajournals.orgnih.gov Consequently, antagonists that block ADRA1D receptors are used in the management of LUTS to relieve these bladder-related symptoms. nih.gov

Contribution to Neurological Functions (e.g., locomotor behaviors, auditory sensory function, attention, working memory, dystonia)

Within the central nervous system, the ADRA1D receptor is involved in modulating a range of neurological functions. Studies in knockout mice have revealed its importance in stimulus-induced locomotor behaviors. nih.govnih.gov While baseline locomotor activity during the resting phase is normal, mice lacking the ADRA1D receptor show significantly reduced activity during their active phase and a diminished hyperlocomotive response to amphetamine. nih.gov

Research also points to a role for the ADRA1D receptor in cognitive and sensory processes. nih.govnih.gov Specifically, mice deficient in this receptor show impairments in tasks requiring attention or working memory, while their reference memory remains intact. nih.gov They also exhibit altered auditory sensory function, displaying lower acoustic startle responses at certain intensities. nih.gov More recent findings have implicated upregulated ADRA1D receptors in the cerebellum in the mediation of stress-induced paroxysmal dystonia in a mouse model of the disorder. biorxiv.org

Neurological FunctionKey Research FindingReference
Locomotor BehaviorsADRA1D knockout mice show reduced wheel-running activity and reduced hyperlocomotion after amphetamine administration. nih.gov
Auditory Sensory FunctionKnockout mice display lower levels of acoustic startle responses at lower pulse intensities. nih.gov
Attention & Working MemoryDeficient mice show impaired performance in Y-maze tasks requiring working memory or attention. nih.gov
DystoniaUpregulated cerebellar ADRA1D receptors mediate stress-induced dystonia in a mouse model. biorxiv.org

Role in Cell Proliferation and Growth

The alpha-1D adrenergic receptor (ADRA1D), a member of the G protein-coupled receptor superfamily, is recognized for its role in activating mitogenic responses and regulating the growth and proliferation of numerous cell types. maayanlab.cloudwikipedia.orggenecards.orgnih.gov These receptors signal through the Gq/11 family of G-proteins, initiating a cascade of intracellular events that influence cellular division and expansion. genecards.orgthermofisher.com

In the context of prostate tissue, the ADRA1B and ADRA1D subtypes are thought to modulate the growth of glandular epithelial cells. nih.gov Research has specifically implicated ADRA1D in promoting the proliferation of prostate cancer cells. maayanlab.cloud In these cells, the receptor activates downstream signaling pathways, including phospholipase C (PLC), protein kinase C (PKC), and extracellular signal-regulated kinase 1/2 (ERK1/2), which are crucial for stimulating cell proliferation. maayanlab.cloudnih.gov The overexpression of ADRA1D in prostate cancer further supports its potential direct contribution to tumor biology. nih.gov Consequently, selective ADRA1D receptor antagonists have been investigated for their antiproliferative effects. Studies on hormone-refractory prostate cancer cell lines, such as PC3 and DU145, have shown that a selective ADRA1D antagonist can induce a significant, dose-dependent antiproliferative action, which may involve an arrest of the cell cycle in the G0/G1 phase. nih.gov

Conversely, in other contexts, activation of the ADRA1D receptor does not appear to have an inhibitory effect on serum-promoted cell proliferation, unlike the activation of alpha-1A or alpha-1B subtypes. nih.gov This highlights the subtype-specific and tissue-dependent roles of alpha-1 adrenergic receptors in controlling cell growth.

Cell/Tissue Type Role of ADRA1D Key Research Findings References
GeneralProliferation & GrowthActivates mitogenic responses and regulates cell growth and proliferation. maayanlab.cloudwikipedia.orggenecards.orgnih.gov
Prostate Cancer CellsPromotes ProliferationOverexpressed in prostate cancer; activates PLC, PKC, and ERK1/2 pathways to stimulate proliferation. maayanlab.cloudnih.govnih.gov
Hormone-Refractory Prostate Cancer Cells (PC3, DU145)Inhibition of ProliferationA selective ADRA1D antagonist (A175) showed dose-dependent antiproliferative action and induced G0/G1 cell cycle arrest. nih.gov
Various Cell LinesNo Inhibitory EffectUnlike α1A and α1B subtypes, ADRA1D activation did not inhibit serum-promoted cell proliferation. nih.gov

Emerging Roles in Other Physiological and Pathophysiological Processes

Beyond its established functions, the ADRA1D receptor is increasingly implicated in a variety of other physiological and pathophysiological processes, including melanoma progression, lung fibrosis, and cardiac function.

Melanoma Progression In cutaneous melanoma, a highly aggressive form of skin cancer, ADRA1D appears to play a suppressive role. researchgate.netcellmolbiol.org Studies have found that ADRA1D expression is significantly lower in malignant melanoma tissues and cell lines compared to normal pigmented nevus tissue and human epidermal melanocytes. researchgate.netresearchgate.net Overexpression of ADRA1D in melanoma cells in vitro has been shown to inhibit cell proliferation and invasion. researchgate.netcellmolbiol.orgresearchgate.net Furthermore, ADRA1D influences the tumor microenvironment by inhibiting angiogenesis. researchgate.net It achieves this anti-angiogenic effect by negatively regulating the HIF-1α/VEGF signaling pathway, a key axis in the formation of new blood vessels that supply tumors. researchgate.netcellmolbiol.org In vivo studies using melanoma xenograft models have confirmed that overexpression of ADRA1D can reduce tumor volume and weight, further establishing its role in attenuating melanoma growth. researchgate.netresearchgate.net

Lung Fibrosis Idiopathic pulmonary fibrosis (IPF) is a progressive and fatal lung disease characterized by scarring of the lung tissue. nih.govnih.gov Recent research has uncovered a connection between nerve-driven processes and lung fibrogenesis. nih.govresearcher.life In experimental models of lung fibrosis, there is a notable accumulation of cells that co-express ADRA1D and α-smooth muscle actin (αSMA), a marker for myofibroblasts, which are key effector cells in fibrosis. nih.govmedrxiv.org Noradrenaline, released from local adrenergic nerves in the lung, appears to drive the accumulation of these fibrosis-promoting cells through mechanisms involving the ADRA1D receptor. nih.govresearcher.life This neuro-innate connection is further supported by findings that therapeutic administration of an α1-adrenoreceptor antagonist can reverse these changes and suppress the accumulation of extracellular mitochondrial DNA, another factor implicated in the disease. nih.govresearcher.life

Cardiac Function Within the cardiovascular system, α1-adrenergic receptors are crucial regulators. The ADRA1D subtype is the predominant α1-receptor found in human epicardial coronary arteries. nih.gov Its primary role in this location is to mediate vasoconstriction, thereby regulating coronary blood flow. nih.govgosset.ai While the α1A and α1B subtypes are more abundant in the heart muscle (myocardium) itself, the function of ADRA1D in the coronary vasculature is critical for maintaining cardiac perfusion. nih.govmdpi.com The response to α1-AR stimulation can be pronounced in coronary arteries affected by atherosclerosis. nih.gov The expression and function of α1-AR subtypes, including ADRA1D, can be altered in conditions such as heart failure, though findings in this area have been conflicting and are the subject of ongoing investigation. mdpi.com

Process Role of ADRA1D Key Research Findings References
Melanoma Progression Tumor SuppressionExpression is decreased in melanoma tissues. Overexpression inhibits melanoma cell proliferation, invasion, and angiogenesis by downregulating the HIF-1α/VEGF pathway. researchgate.netcellmolbiol.orgresearchgate.netresearchgate.net
Lung Fibrosis Pro-fibroticADRA1D is expressed on myofibroblasts in fibrotic lung regions. Nerve-derived noradrenaline promotes fibrosis via ADRA1D signaling. nih.govresearcher.lifemedrxiv.org
Cardiac Function VasoconstrictionPredominant α1-AR subtype in human epicardial coronary arteries, mediating vasoconstriction and regulating blood flow. nih.govgosset.aimdpi.com

Molecular and Cellular Mechanism of Action of Adra1d Receptor Antagonist 1

Receptor Binding Kinetics and Affinity

ADRA1D receptor antagonist 1 demonstrates high affinity for the α1D-adrenoceptor, with a reported dissociation constant (Kᵢ) of 1.6 nM. glpbio.commedchemexpress.comruixibiotech.com This high affinity indicates a strong and specific interaction with the receptor. Research shows that this antagonist is highly selective for the α1D-adrenoceptor subtype over the α1A and α1B subtypes. medchemexpress.com

Another compound, BMY 7378, also exhibits high affinity for the α1D-adrenoceptor with a pKᵢ of 8.2. selleckchem.com It is important to note that while BMY 7378 is a potent α1D-adrenoceptor antagonist, it also interacts with other receptors, including the 5-HT1A receptor and the α2C-adrenoceptor. selleckchem.comwikipedia.org

Table 1: Binding Affinities of ADRA1D Receptor Antagonists

CompoundReceptor SubtypeKᵢ (nM)pKᵢ
This compoundα1D1.6-
BMY 7378α1D-8.2
BMY 7378α2C-6.54
BMY 73785-HT1A-8.3

Competitive Antagonism of Endogenous Ligands

This compound acts as a competitive antagonist, meaning it binds to the same site on the α1D-adrenoceptor as endogenous ligands like norepinephrine (B1679862) and epinephrine (B1671497). nih.govontosight.ai By occupying this binding site, the antagonist prevents the natural ligands from activating the receptor and initiating downstream signaling cascades. ontosight.ai

Studies have shown that BMY 7378 can antagonize the contractile response to noradrenaline in tissues such as the rat aorta. selleckchem.com This provides functional evidence of its ability to competitively block the effects of endogenous catecholamines at the α1D-adrenoceptor.

Modulation of Downstream Signaling Pathways by this compound

Activation of the α1D-adrenoceptor by agonists typically leads to the activation of various intracellular signaling pathways. As an antagonist, this compound blocks these downstream effects.

One of the primary signaling pathways activated by α1-adrenergic receptors involves the Gq/11 family of G-proteins, which in turn activates phospholipase C. abcam.com This leads to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), ultimately resulting in the release of calcium from intracellular stores. abcam.com By blocking the receptor, this compound prevents this cascade, thereby inhibiting the release of intracellular calcium. medchemexpress.com

The extracellular signal-regulated kinases 1 and 2 (ERK1/2) are key components of the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cell proliferation and differentiation. nih.gov Adrenergic receptor activation can lead to the phosphorylation and activation of ERK1/2. nih.gov While specific studies on the effect of this compound on ERK1/2 phosphorylation are limited, it is expected that as an antagonist, it would inhibit agonist-induced ERK1/2 phosphorylation by blocking the initial receptor activation. medchemexpress.comnih.gov

The high selectivity of this compound for the α1D subtype suggests that it has minimal direct influence on signaling cascades mediated by other adrenergic receptor subtypes, such as α1A, α1B, α2, and β-adrenergic receptors. medchemexpress.com However, it is important to consider that some compounds, like BMY 7378, are less selective and can interact with other receptors, thereby influencing a broader range of signaling pathways. selleckchem.com For instance, BMY 7378's action on 5-HT1A receptors can lead to effects on serotonergic signaling. biosynth.comnih.gov

Preclinical Pharmacological Profile of Adra1d Receptor Antagonist 1

In Vitro Studies

In vitro studies are fundamental in characterizing the pharmacological profile of a new chemical entity. For ADRA1D receptor antagonist 1, these studies have focused on determining its binding affinity and selectivity for its target receptor, as well as its functional activity in various experimental systems.

Receptor binding assays are crucial for determining the affinity of a ligand for its receptor. This compound has been shown to be a potent antagonist of the α1D-adrenoceptor, with a reported Ki value of 1.6 nM. medchemexpress.cominvivochem.netruixibiotech.commolnova.cn This high affinity indicates a strong binding interaction with the α1D-adrenergic receptor subtype.

Furthermore, initial reports suggest that this compound possesses a high degree of selectivity for the α1D-adrenoceptor over the other two alpha-1 adrenergic receptor subtypes, ADRA1A and ADRA1B. medchemexpress.commolnova.cn While the compound exhibits higher selectivity for the α1D-AR, specific Ki or pKi values for the ADRA1A and ADRA1B subtypes from dedicated selectivity profiling studies are not extensively detailed in publicly available literature, which would be necessary to quantify the precise selectivity ratios.

Table 1: Receptor Binding Affinity of this compound

Receptor Subtype Binding Affinity (Ki)
ADRA1D 1.6 nM
ADRA1A Data not available
ADRA1B Data not available

Data sourced from multiple chemical supplier databases. medchemexpress.cominvivochem.netruixibiotech.commolnova.cn

Functional assays in recombinant cell lines that express specific receptor subtypes are used to determine whether a ligand acts as an agonist or an antagonist and to quantify its potency. Chinese Hamster Ovary (CHO) and Human Embryonic Kidney 293 (HEK293) cells are commonly used for these types of studies due to their reliability in expressing foreign proteins. nih.govnih.govresearchgate.net

Studies on α1-adrenergic receptors have utilized such cell lines to investigate functional responses like norepinephrine-stimulated calcium mobilization and inositol (B14025) phosphate (B84403) formation. nih.govscilit.com For instance, research on α1B/α1D-AR heterodimers in HEK293 cells has revealed complex pharmacological properties and enhanced functional activity upon stimulation. scilit.com However, specific functional assay data, such as pA2 or IC50 values, for this compound in these recombinant cell systems are not detailed in the available scientific literature.

Isolated tissue preparations provide a more integrated physiological system to study the effects of a compound. The rat aorta is a classical preparation for functional assessment of α1D-adrenoceptor antagonists, as this tissue's contractile response to α1-agonists is mediated, at least in part, by the α1D subtype. nih.govnih.gov Similarly, isolated bladder strips can be used to evaluate the effects of antagonists on smooth muscle contraction and relaxation, which is relevant to urinary function. tzuchi.com.twdoi.org

While these methods are standard for characterizing α1-adrenoceptor antagonists, specific studies detailing the effects and potency (e.g., pA2 values) of this compound on isolated bladder strips or aortic rings have not been reported in the accessible literature.

In Vivo Animal Studies

In vivo studies are essential to understand the pharmacological effects of a compound in a whole living organism. These studies help to bridge the gap between in vitro activity and potential therapeutic application.

The primary animal model used to investigate the in vivo effects of this compound on bladder function is the rat with surgically induced bladder outlet obstruction (BOO). medchemexpress.com This model is highly relevant for studying lower urinary tract symptoms (LUTS), as the obstruction leads to bladder hypertrophy and hyperactivity, mimicking some aspects of conditions like benign prostatic hyperplasia (BPH) in humans. nih.gov

Another well-established animal model for bladder inflammation and overactivity is cyclophosphamide-induced cystitis, which can be induced in both rats and mice. nih.govnih.govfrontiersin.org This model is characterized by bladder edema, inflammation, and increased urinary frequency. researchgate.net However, there is no evidence in the available literature to suggest that this compound has been evaluated in the cyclophosphamide-induced cystitis model. Similarly, its effects have not been reported in models of salt-induced hypertension or in tottering tg/tg mice, a model for certain neurological disorders.

In preclinical studies using the rat model of bladder outlet obstruction (BOO), this compound has demonstrated significant effects on bladder function. Intravenous administration of the compound was found to dose-dependently decrease non-voiding bladder contractions during the urinary storage phase. medchemexpress.commolnova.cn These involuntary contractions are a key feature of detrusor overactivity and are thought to contribute to symptoms of urinary urgency and frequency.

The ability of this compound to reduce these contractions supports the hypothesis that the α1D-adrenergic receptor plays a significant role in mediating irritative bladder symptoms. nih.gov This finding is consistent with other studies showing that antagonists with α1D-receptor blocking activity can reduce urinary frequency in obstructed rats. nih.gov

Table 2: In Vivo Effects of this compound

Animal Model Effect
Rats with Bladder Outlet Obstruction (BOO) Dose-dependent decrease in non-voiding bladder contractions during the urinary storage phase.

Data sourced from MedChemExpress product information, referencing in vivo studies. medchemexpress.commolnova.cn

Impact on Blood Pressure and Vascular Tone in Animal Models

The α1D-adrenergic receptor (ADRA1D) is a key component in the sympathetic regulation of vascular tone and systemic blood pressure. nih.govnih.gov Preclinical studies using animal models, particularly genetically modified mice, have been instrumental in elucidating the direct role of this receptor subtype in cardiovascular function. These studies provide a strong basis for understanding the expected pharmacological effects of an ADRA1D receptor antagonist.

Furthermore, the response to α1-AR agonists is markedly diminished in animals lacking the ADRA1D receptor. The pressor responses to agents like phenylephrine (B352888) and norepinephrine (B1679862) were found to be decreased by 30–40% in α1D–/– mice. nih.govnih.gov In isolated tissue preparations, such as the aorta and perfused mesenteric arterial beds from these animals, the contractile response to α1-AR stimulation was also significantly reduced. nih.govnih.gov These findings collectively demonstrate that the ADRA1D receptor directly mediates vasoconstriction in response to catecholamines, thereby playing a crucial role in the regulation of arterial blood pressure. nih.gov The effects observed in knockout models strongly suggest that a selective ADRA1D receptor antagonist would lower blood pressure by blocking this vasoconstrictive pathway.

Table 1: Cardiovascular Effects in ADRA1D Knockout Mouse Models

Parameter MeasuredFinding in α1D–/– MiceImplication for ADRA1D Antagonism
Basal Blood Pressure Significantly lower systolic and mean arterial pressurePotent antihypertensive effect
Heart Rate No significant changeReduced likelihood of reflex tachycardia
Cardiac Function No significant alterationDirect effects may be localized to vasculature
Response to Agonists 30-40% decrease in pressor responseAttenuation of sympathetic nervous system-mediated vasoconstriction
Vascular Tone Markedly reduced contractile response in isolated arteriesDirect vasodilatory action

Research into Other Systemic Effects in Animal Models (e.g., lung fibrosis, Leydig cell function, melanoma growth)

Preclinical research has identified the involvement of the ADRA1D receptor in a variety of other physiological and pathological processes, suggesting a broader therapeutic potential for its antagonists.

Lung Fibrosis: In animal models of idiopathic pulmonary fibrosis (IPF), such as bleomycin-induced lung injury, the α1-adrenoreceptor system has been implicated in disease progression. researchgate.netnih.gov Noradrenaline, released from local adrenergic nerves, appears to drive the accumulation of fibroblasts that express the ADRA1D receptor. nih.govmedrxiv.org Therapeutic administration of the α1-adrenoreceptor antagonist terazosin (B121538), which binds with high affinity to the ADRA1D subtype, has been shown to mitigate fibrosis. nih.gov In these models, terazosin treatment reduced the accumulation of collagen and suppressed the presence of extracellular mitochondrial DNA, which is linked to fibrogenesis. nih.govmedrxiv.org These findings suggest that antagonism of the ADRA1D receptor could be a viable strategy for attenuating the progression of lung fibrosis. researchgate.netnih.gov

Leydig Cell Function: The function of testicular Leydig cells, which are responsible for producing testosterone (B1683101), can be negatively impacted by stress. Studies in animal models have shown that this stress-impaired steroidogenesis involves α1-adrenergic receptors. researchgate.net In rats subjected to immobilization stress, the in vivo blockade of α1-ADRs prevented several stress-induced negative effects on the molecular machinery of Leydig cells. researchgate.netresearchgate.net Specifically, α1-ADR blockade helped to recover testosterone production and partially restore cyclic AMP (cAMP) levels, a key regulator of androgen synthesis. researchgate.net This indicates that ADRA1D antagonists could potentially protect against stress-induced disruptions in male reproductive function. researchgate.net

Melanoma Growth: The role of the ADRA1D receptor in melanoma is complex. Research has shown that ADRA1D expression is lower in cutaneous melanoma tissues and cells compared to normal melanocytes. researchgate.netresearchgate.net In a melanoma xenograft model using immunodeficient mice, the overexpression of the ADRA1D receptor was found to inhibit tumor growth and angiogenesis (the formation of new blood vessels). researchgate.net This anti-tumor effect appears to be mediated by the downregulation of key factors involved in angiogenesis, such as HIF-1α and VEGF. researchgate.net Given that higher receptor expression and stimulation appear to be protective, the use of an ADRA1D receptor antagonist could theoretically be counterproductive, potentially negating these anti-tumorigenic effects. This highlights the need for careful consideration of the specific cellular context when targeting this receptor in cancer.

Table 3: Summary of Other Systemic Effects in Animal Models

System/ConditionAnimal ModelKey Finding with α1-Adrenergic ModulationImplication for ADRA1D Antagonism
Lung Fibrosis Bleomycin-induced fibrosis in miceAntagonist (terazosin) reduced collagen and remodeling. nih.govmedrxiv.orgPotential anti-fibrotic therapeutic
Leydig Cell Function Immobilization stress in ratsα1-ADR blockade prevented stress-induced drop in testosterone. researchgate.netresearchgate.netProtective effect on steroidogenesis
Melanoma Growth Xenograft model in miceOverexpression of ADRA1D inhibited tumor growth and angiogenesis. researchgate.netAntagonism may not be beneficial and requires further investigation

Preclinical Therapeutic Potential and Research Implications of Adra1d Receptor Antagonism

Potential in Overactive Bladder Disorders

The lower urinary tract expresses alpha-1D adrenoceptors, suggesting their involvement in the pathophysiology of urinary storage and voiding. nih.gov Preclinical research has explored the potential of selective ADRA1D antagonists in managing symptoms associated with bladder dysfunction.

In a key preclinical study using rat models of bladder outlet obstruction (BOO), a condition that mimics symptoms of overactive bladder, the specific compound ADRA1D receptor antagonist 1 demonstrated significant effects. medchemexpress.com Intravenous administration of this antagonist led to a dose-dependent decrease in non-voiding bladder contractions during the bladder's storage phase. medchemexpress.com This finding suggests that blocking the ADRA1D receptor can enhance bladder stability and reduce involuntary contractions, which are hallmarks of overactive bladder syndrome.

Table 1: Preclinical Findings for ADRA1D Antagonism in Overactive Bladder Models

Compound Model Key Finding Reference

Implications for Hypertension and Cardiovascular Research

The ADRA1D receptor is a key regulator of sympathetic nervous system function and is known to be involved in the regulation of blood pressure. nih.govnih.gov Endogenous catecholamines like norepinephrine (B1679862) activate ADRA1D receptors on vascular smooth muscle, leading to vasoconstriction, which in turn increases total peripheral resistance and mean arterial pressure. nih.gov

Preclinical studies suggest that the ADRA1D receptor subtype is particularly important in the development of high blood pressure in response to dietary salt, indicating that selective ADRA1D antagonists could have therapeutic potential for treating certain forms of hypertension. nih.gov Research using mouse models has shown that deletion of the gene for the ADRA1D receptor results in an antihypertensive effect. nih.gov Furthermore, studies in conscious mice demonstrated that the pressor response to the alpha-1 agonist phenylephrine (B352888) could be eliminated by pretreatment with the ADRA1D-selective antagonist BMY 7378 . nih.gov These findings support the hypothesis that antagonists targeting the ADRA1D subtype might be effective in regulating blood pressure, potentially with fewer side effects on the heart and brain compared to non-selective alpha-1 blockers. frontiersin.org

Role in Neurological and Psychiatric Research (e.g., episodic neurological disorders, dystonia, attention, memory)

The ADRA1D receptor is expressed in various brain regions and is implicated in several neurological and psychiatric functions. nih.govgenecards.org

Episodic Neurological Disorders and Dystonia

Research using a mouse model for Episodic Ataxia type 2 (EA2), an inherited neurological disorder, has highlighted the crucial role of cerebellar ADRA1D receptors in stress-induced dystonic attacks. biorxiv.org In these mice, the subtype-specific ADRA1D antagonist BMY-7378 significantly reduced the frequency of dystonia. biorxiv.org Furthermore, chronic delivery of BMY-7378 directly to the cerebellum of these mice abolished stress-induced dystonia. biorxiv.org These findings suggest that the ADRA1D receptor is an essential contributor to the mechanisms underlying stress-induced dystonia and may represent a specific therapeutic target for treating episodic neurological disorders where stress is a common trigger. biorxiv.org

Attention and Memory

Studies in animal models indicate that the ADRA1D receptor plays a role in cognitive processes, particularly attention and working memory. nih.govguidetopharmacology.org Mice with a genetic knockout of the ADRA1D receptor exhibited deficits in working memory and attention, though not in spatial or reference memory. guidetopharmacology.orgmdpi.com This suggests that antagonism of the ADRA1D receptor could potentially modulate attentional processes, an area requiring further investigation to determine the therapeutic implications.

Table 2: Research Findings for ADRA1D Antagonism in Neurological Models

Research Area Model Compound/Method Key Finding Reference
Dystonia / Episodic Neurological Disorder Mouse model of Episodic Ataxia type 2 (totteringtg/tg mice) BMY-7378 Significantly reduced the frequency of stress-induced dystonia. biorxiv.org
Dystonia / Episodic Neurological Disorder Mouse model of Episodic Ataxia type 2 (totteringtg/tg mice) Cerebellar shRNA-mediated knock-down of α1D-AR Prevented stress-induced dystonia. biorxiv.orgbiorxiv.org

Emerging Research Areas

Cancer Research (e.g., melanoma, prostate cancer)

The role of ADRA1D receptors in cancer is complex and appears to vary by cancer type.

Prostate Cancer: In vitro studies have shown that a selective ADRA1D-adrenoreceptor antagonist can inhibit the proliferation and motility of human prostate cancer cells. nih.govuniprot.org This suggests a potential anti-cancer role for ADRA1D blockade in this context. Prostate cancer tissues have also been reported to have increased mRNA levels of the α1D isoform, further highlighting this receptor as a potential therapeutic target. mdpi.com

Melanoma: In contrast to prostate cancer, research in cutaneous melanoma suggests a different role for the ADRA1D receptor. Studies have found that ADRA1D expression is lower in malignant melanoma tissues compared to benign pigmented nevi. cellmolbiol.orgresearchgate.net Overexpression of the ADRA1D receptor in melanoma cell lines was found to inhibit cell proliferation and invasion. cellmolbiol.orgresearchgate.net This indicates that stimulation, rather than antagonism, of the ADRA1D receptor may have an anti-tumor effect in melanoma. cellmolbiol.org Therefore, an ADRA1D antagonist would not be a logical therapeutic approach for this specific cancer based on current preclinical data.

Fibrotic Diseases (e.g., lung fibrosis)

Emerging research implicates the ADRA1D receptor in the pathology of fibrotic diseases. In studies of idiopathic pulmonary fibrosis (IPF), a chronic and progressive lung disease, nerve-derived noradrenaline was found to contribute to the fibrotic process. nih.gov

Using a bleomycin-induced mouse model of lung fibrosis, researchers observed the expansion of a fibroblast population that expresses the ADRA1D receptor. nih.govmedrxiv.org Therapeutic administration of terazosin (B121538) , an alpha-1 antagonist with relative specificity for the ADRA1D receptor, reversed fibrotic changes and suppressed the accumulation of these ADRA1D-expressing cells. nih.govmedrxiv.org These findings link ADRA1D receptor signaling with lung fibrogenesis and suggest that its antagonism could be a viable therapeutic strategy for fibrotic lung diseases. nih.gov

Metabolic and Endocrine System Research

The involvement of the ADRA1D receptor in metabolism is an area of ongoing investigation. Some preclinical data suggest that stimulation of alpha-1 adrenergic receptors can lead to a favorable metabolic profile, including increased glucose tolerance and lipid metabolism. nih.gov This implies that antagonism of these receptors could potentially have neutral or unfavorable metabolic effects. While antagonists for other adrenergic receptor subtypes, such as the α2A-receptor, have been studied for conditions like type 2 diabetes, the specific role and therapeutic potential of ADRA1D antagonists in metabolic and endocrine disorders require more dedicated research to be fully understood. nih.govnih.gov

Advanced Methodologies and Future Research Directions

Advanced Receptor Binding and Functional Assays

To characterize the interaction of antagonists with the ADRA1D receptor, researchers have moved beyond traditional radioligand binding assays to more advanced, real-time, and label-free technologies.

Dynamic Mass Redistribution (DMR) Assays: DMR is a label-free technology that measures the integrated cellular response upon receptor activation or inhibition. uni-bonn.de It detects changes in intracellular mass distribution, providing a holistic view of the signaling cascade. nih.gov This is particularly useful for G protein-coupled receptors (GPCRs) like ADRA1D, which can couple to various signaling pathways. nih.gov

DMR assays have been instrumental in understanding the functional consequences of protein-protein interactions on ADRA1D receptor pharmacodynamics. For instance, studies have shown that the interaction of ADRA1D with PDZ domain proteins, such as scribble (SCRIB) and syntrophins, can be competitively modulated, leading to divergent pharmacological properties of the receptor complex. nih.govnih.gov DMR technology has been used to determine the specific contributions of these PDZ proteins to ADRA1D function and agonist efficacy in human cells. nih.govuw.edu The assay can differentiate the signaling profiles of ADRA1D when bound to different interacting proteins, revealing a new layer of complexity in receptor function. nih.gov

Assay TypePrincipleApplication in ADRA1D ResearchKey Findings
Dynamic Mass Redistribution (DMR) Measures real-time changes in intracellular mass distribution upon receptor stimulation, providing a holistic view of cellular signaling. nih.govCharacterizing the functional effects of ADRA1D receptor antagonists and allosteric modulators. nih.govRevealed that interactions with PDZ proteins like SCRIB and syntrophins differentially regulate ADRA1D agonist efficacy. nih.govnih.gov

Genetic Manipulation Models for ADRA1D Receptor Studies

Genetic models are invaluable for dissecting the physiological and pathophysiological roles of the ADRA1D receptor.

Knockout Mice: Mice lacking the ADRA1D receptor (Adra1d-KO) have been developed to investigate its function. cyagen.comcyagen.comgempharmatech.com These models have revealed the involvement of ADRA1D in various processes. For example, Adra1d-KO mice exhibit altered responses to noxious thermal stimuli, suggesting a role for the receptor in pain perception. nih.gov They also show reduced hyperlocomotion after amphetamine administration and decreased exploratory behavior in novel environments. jax.orgjax.org These findings highlight the receptor's role in the central nervous system. cyagen.com

Lentivirus Overexpression and Knockdown: Lentiviral vectors are commonly used to overexpress or silence (knockdown) the ADRA1D receptor in specific cell types or tissues. cellmolbiol.orgbiorxiv.org This approach allows for controlled investigation of the receptor's function. For instance, lentivirus-mediated overexpression of ADRA1D in melanoma cells inhibited tumor growth, invasion, and angiogenesis. cyagen.comcellmolbiol.orgresearchgate.net Conversely, silencing the receptor in certain cells can lead to increased apoptosis. cyagen.comcyagen.com In studies of vascular dementia, overexpression of ADRA1D in a cellular model decreased apoptosis, while its silencing had the opposite effect, suggesting it as a potential therapeutic target. cyagen.comnih.gov

Genetic ModelMethodologyKey Research Findings
ADRA1D Knockout Mice Conventional gene knockout or Cre-Lox systems to delete the Adra1d gene. cyagen.comcyagen.comAltered pain perception, reduced response to amphetamines, and changes in locomotor activity. nih.govjax.orgjax.org
Lentivirus Overexpression Transfection of cells with lentiviral vectors carrying the ADRA1D gene. cellmolbiol.orgresearchgate.netInhibition of melanoma cell proliferation and angiogenesis. cellmolbiol.orgresearchgate.net Decreased apoptosis in cellular models of vascular dementia. cyagen.comnih.gov
shRNA-mediated Knockdown Use of small hairpin RNAs delivered via viral vectors to silence ADRA1D expression. biorxiv.orgPrevention of stress-induced dystonia in a mouse model. biorxiv.org

Proteomic and Interactomic Approaches to Elucidate ADRA1D Receptor Complexes

The function of the ADRA1D receptor is intricately regulated by its interaction with other proteins, forming large macromolecular complexes. Proteomic and interactomic approaches are crucial for identifying these binding partners and understanding the architecture of the ADRA1D signalosome.

Tandem affinity purification (TAP) coupled with mass spectrometry (TAP/MS) has been a powerful tool in this area. nih.govresearchgate.net These studies have revealed that ADRA1D forms complexes with a variety of proteins, particularly those containing PDZ domains. researchgate.net A key finding is that the ADRA1D receptor can simultaneously bind to both syntrophin and scribble (SCRIB) proteins within a multimeric complex. nih.govresearchgate.net This interaction is cell-type specific and imparts divergent pharmacological properties to the receptor. nih.gov For example, the binding affinity of the ADRA1D C-terminal domain is significantly higher for SCRIB than for syntrophin. researchgate.net

These proteomic analyses have shown that the ADRA1D interactome is dynamic and can vary between different cell types, suggesting that the receptor's function can be fine-tuned by its local protein environment. nih.gov

Proteomic TechniqueApplication to ADRA1DKey Interacting Proteins Identified
Tandem Affinity Purification with Mass Spectrometry (TAP/MS) Identification of proteins that form complexes with the ADRA1D receptor in various human cell lines. nih.govresearchgate.netScribble (SCRIB), Syntrophins (SNTA, SNTB1, SNTB2), DLG1, CASK, LIN7A. nih.govresearchgate.net

Computational Chemistry and Molecular Modeling in ADRA1D Antagonist Design

Computational approaches are increasingly used to accelerate the design and discovery of selective ADRA1D antagonists.

Molecular Modeling and Docking: Researchers have built three-dimensional models of the ADRA1D receptor, often based on the structure of related GPCRs like rhodopsin. nih.govnih.gov These models are then used for molecular docking studies to predict how potential antagonists bind to the receptor. nih.govmdpi.com Docking simulations, combined with extensive structure-activity relationship (SAR) analysis, have provided significant insights into the molecular determinants of ligand selectivity for the α1D-subtype. nih.gov These studies have identified key amino acid residues within the transmembrane domains of the receptor that are crucial for antagonist binding. nih.govgenecards.org For example, docking studies have suggested that the phenylpiperazine moiety of some antagonists docks into a site formed by helices 3, 4, 5, and 6. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models are developed to correlate the chemical structure of compounds with their biological activity. nih.gov For ADRA1D antagonists, QSAR models have been generated to predict binding affinity and subtype selectivity, which have been validated by accurately predicting the properties of novel compounds. nih.gov

Computational MethodApplication in ADRA1D Antagonist DesignInsights Gained
Molecular Docking Predicting the binding poses of antagonists within the ADRA1D receptor's binding site. nih.govnih.govmdpi.comIdentification of key amino acid residues and transmembrane helices involved in ligand binding and selectivity. nih.govnih.govgenecards.org
Quantitative Structure-Activity Relationship (QSAR) Developing predictive models for the affinity and selectivity of new antagonist compounds. nih.govElucidation of the structural features of antagonists that are critical for high-affinity binding to the ADRA1D receptor. nih.gov

Future Avenues for Preclinical Drug Discovery and Target Validation for ADRA1D Receptors

The ongoing research into the ADRA1D receptor opens up several promising avenues for future preclinical drug discovery and target validation.

Developing Subtype-Selective Antagonists: A major goal is the development of antagonists with high selectivity for the ADRA1D receptor over the α1A and α1B subtypes. nih.gov This is crucial for minimizing off-target effects. The unique protein-protein interactions of the ADRA1D receptor, such as with SCRIB, present novel opportunities for designing allosteric modulators that could offer greater subtype specificity. nih.gov

Target Validation in Disease Models: Further validation of the ADRA1D receptor as a therapeutic target in a wider range of disease models is needed. While its role in conditions like vascular dementia and certain cancers is emerging, its involvement in other central nervous system and cardiovascular disorders warrants more investigation. cyagen.comnih.gov The use of conditional knockout mice will be important to dissect the receptor's role in specific cell types and at different stages of disease.

Exploring Novel Therapeutic Indications: Recent findings suggest potential new therapeutic applications for ADRA1D antagonists. For example, pharmacological blockade of cerebellar α1D-receptors has been shown to prevent stress-induced dystonia in a mouse model. biorxiv.org Additionally, α1-adrenoreceptor antagonism may mitigate the accumulation of extracellular mitochondrial DNA in idiopathic pulmonary fibrosis. medrxiv.org These preliminary findings open up exciting new areas for preclinical research.

Q & A

Q. How is the selectivity of ADRA1D receptor antagonist 1 for the α1D-adrenoceptor validated experimentally?

Selectivity is validated using competitive radioligand binding assays against α1A-, α1B-, and α1D-adrenoceptors. The antagonist exhibits a Ki value of 1.6 nM for α1D, with significantly weaker inhibition (higher Ki) for α1A and α1B subtypes (e.g., >100-fold lower affinity for α1A/α1B). Functional selectivity is confirmed in isolated tissue assays (e.g., bladder smooth muscle contraction models), where the compound dose-dependently inhibits α1D-mediated responses .

Q. What experimental models are appropriate for studying the in vivo efficacy of this compound in bladder dysfunction?

The bladder outlet obstruction (BOO) rat model is widely used. Intravenous administration (4.4 µg/kg) reduces non-voiding bladder contractions dose-dependently, mimicking overactive bladder (OAB) pathophysiology. Bladder pressure measurements and cystometry are key endpoints. For oral efficacy studies, dose conversion from animal models to humans requires adjustments based on body surface area and pharmacokinetic parameters .

Q. How should stock solutions and in vivo formulations be prepared to ensure compound stability?

Dissolve the antagonist in DMSO (1–100 mM stock), aliquot, and store at -80°C (stable for 1 year). For in vivo use, dilute the DMSO stock with PEG300 (e.g., 50 µL DMSO + 300 µL PEG300), add Tween 80 (5% final concentration), and adjust with sterile water. Vortex thoroughly to ensure homogeneity and avoid precipitation .

Q. What are the critical controls for cell-based assays assessing ADRA1D antagonist activity?

Include (1) vehicle controls (DMSO at equivalent concentrations), (2) a reference α1D antagonist (e.g., BMY 7378) for comparative IC50 determination, and (3) assays using α1A/α1B-expressing cells to confirm subtype specificity. Calcium flux assays (measuring intracellular Ca²⁺ via Fura-2) are recommended for functional validation .

Advanced Research Questions

Q. How do contradictory findings on ADRA1D’s role in cell proliferation (anti-proliferative vs. pro-fibrotic) arise, and how can they be resolved?

Discrepancies may stem from tissue-specific signaling or receptor heteromerization. For example, ADRA1D alone inhibits proliferation in vascular smooth muscle via p53-dependent apoptosis , but in fibrotic lung myofibroblasts, it forms hetero-oligomers with CXCR4/ACKR3, enhancing profibrotic responses . Resolve contradictions by profiling receptor complexes (e.g., co-immunoprecipitation) and contextualizing findings within disease-specific microenvironments .

Q. What methodologies are recommended to study ADRA1D’s interaction with chemokine receptors (e.g., CXCR4/ACKR3)?

Use fluorescence resonance energy transfer (FRET) or bimolecular fluorescence complementation (BiFC) to detect hetero-oligomerization in live cells. Validate functional crosstalk via siRNA knockdown of CXCR4/ACKR3 and assess α1D-mediated calcium signaling or ERK phosphorylation. In vivo, employ conditional Adra1d-knockout models (e.g., Acta2-CreERT2 mice) to dissect heteromer contributions to fibrosis .

Q. How can researchers address variability in ADRA1D expression across disease models (e.g., fibrosis vs. melanoma)?

Perform RNA-Seq or single-cell transcriptomics on target tissues to map ADRA1D expression patterns. In melanoma, ADRA1D downregulation correlates with angiogenesis via VEGF/HIF-1α suppression, whereas in lung fibrosis, its upregulation drives myofibroblast activation. Use patient-derived xenografts (PDX) or CRISPR-edited cell lines to model context-dependent roles .

Q. What strategies optimize dose translation from preclinical models to clinical trials for ADRA1D antagonists?

Use allometric scaling based on body surface area and interspecies differences in hepatic metabolism. For example, a rat-equivalent dose of 4.4 µg/kg translates to ~0.7 µg/kg in humans. Adjust for oral bioavailability (reported >60% in rodents) and monitor plasma protein binding, as the antagonist’s free fraction impacts efficacy .

Q. How does ADRA1D’s C-terminal truncation affect receptor trafficking and signaling?

Truncated ADRA1D (lacking residues 450–572) retains Gq coupling but exhibits impaired internalization and desensitization. Study this via site-directed mutagenesis and confocal imaging of GFP-tagged receptors. Phosphorylation assays (e.g., using phospho-specific antibodies) reveal altered β-arrestin recruitment, which may bias signaling toward calcium-dependent pathways .

Q. What are the implications of ADRA1D’s chromosomal location (20p13) and genetic variants in disease susceptibility?

ADRA1D’s proximity to regulatory elements (e.g., enhancers in 20p13) may influence expression in hypertension or prostate disorders. Genome-wide association studies (GWAS) linking 20p13 variants to cardiovascular traits should be analyzed for ADRA1D co-expression quantitative trait loci (eQTLs). Functional validation via luciferase reporter assays can identify variant effects on promoter activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.